(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Overview
Description
The compound “(4- (5-Iodo-2-chlorobenzyl)phenoxy) (tert-butyl)dimethylsilane” has a molecular formula of C19H24ClIOSi and a molecular weight of 458.84 . Another related compound is “4-(2-chloro-5-iodobenzyl)phenol” with a molecular formula of C13H10ClIO and a molecular weight of 344.58 .
Molecular Structure Analysis
The molecular structure of “(4- (5-Iodo-2-chlorobenzyl)phenoxy) (tert-butyl)dimethylsilane” can be found in the referenced link .
Physical And Chemical Properties Analysis
The boiling point of “(4- (5-Iodo-2-chlorobenzyl)phenoxy) (tert-butyl)dimethylsilane” is predicted to be 427.5±45.0 °C and its density is predicted to be 1.329±0.06 g/cm3 .
Scientific Research Applications
Synthesis of Complex Molecules
The synthesis of highly substituted tetrahydrofuran derivatives from isoxazolines, as discussed by Kim et al. (2004), showcases the application of similar compounds in creating complex organic molecules. The electrophilic iodoetheration using iodine or iodine monochloride is a critical step in forming these derivatives, highlighting the importance of such compounds in synthetic chemistry (Kim et al., 2004).
Antioxidant Activity Studies
The study by Yamauchi et al. (2005) on the effect of benzylic oxygen on the antioxidant activity of phenolic lignans provides insights into the role of similar compounds in biological systems. The comparison of antioxidant activities of different compounds shows how modifications in the chemical structure can impact biological properties (Yamauchi et al., 2005).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of potential antihypertensive agents, as described by Regla et al. (2008), demonstrates the use of similar compounds in the synthesis of medically relevant molecules. The enzymatic resolution involved in the synthesis process underscores the compound's utility in creating enantiomerically pure substances (Regla et al., 2008).
Development of New Herbicides
Chen et al. (2006) synthesized a probable new herbicide by reacting similar chemical structures, indicating the role of such compounds in developing agrochemicals. The π–π interactions between neighboring benzene rings in the synthesized compound highlight the complex interactions that can be harnessed for specific applications (Chen et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(3R)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUHNGIWRCCQMQ-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.